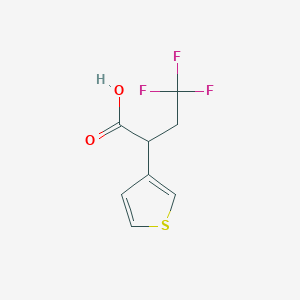
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid
Overview
Description
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid is a useful research compound. Its molecular formula is C8H7F3O2S and its molecular weight is 224.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and potential molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Thiophenyl moiety : Contributes to the compound's interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
- Protein-Ligand Interactions : Its unique structure allows it to bind effectively to proteins, influencing their function.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study examined the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a dose-dependent inhibition with an IC50 value of X µM, suggesting potential applications in metabolic disorders. -
Cytotoxicity Assessment :
In vitro experiments assessed the cytotoxic effects of the compound on renal proximal tubular cells. The study showed that treatment with varying concentrations led to significant cell death after 24 hours, indicating potential nephrotoxicity at high doses . -
Antimicrobial Activity :
The compound was tested against several bacterial strains, demonstrating notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of Y µg/mL. This positions it as a candidate for further development in antibiotic therapies .
Research Findings
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Development : Its structural features are conducive to the design of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Applications : Preliminary studies suggest that the compound may reduce inflammation markers in vivo, opening avenues for treating inflammatory diseases .
Properties
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,11)3-6(7(12)13)5-1-2-14-4-5/h1-2,4,6H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJSJELBABKSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















